molecular formula C6H2ClN3O4S B14843646 6-Cyano-4-nitropyridine-2-sulfonyl chloride

6-Cyano-4-nitropyridine-2-sulfonyl chloride

Cat. No.: B14843646
M. Wt: 247.62 g/mol
InChI Key: JBUWPERKVDKFIO-UHFFFAOYSA-N
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Description

6-Cyano-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClN3O4S and a molecular weight of 247.62 g/mol . This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-cyano-2-pyridinesulfonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-4-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Cyano-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The electron-withdrawing groups (cyano and nitro) make the pyridine ring highly electrophilic, facilitating nucleophilic attack at specific positions on the ring . This reactivity is exploited in the synthesis of complex organic molecules and in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-4-nitropyridine-2-sulfonyl chloride is unique due to the presence of both cyano and nitro groups, which significantly enhance its reactivity towards nucleophiles compared to other similar compounds. This makes it a valuable reagent in organic synthesis and in the development of biologically active molecules .

Properties

Molecular Formula

C6H2ClN3O4S

Molecular Weight

247.62 g/mol

IUPAC Name

6-cyano-4-nitropyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H2ClN3O4S/c7-15(13,14)6-2-5(10(11)12)1-4(3-8)9-6/h1-2H

InChI Key

JBUWPERKVDKFIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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